Tinyatoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

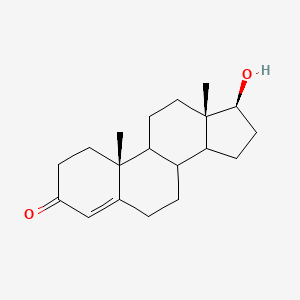

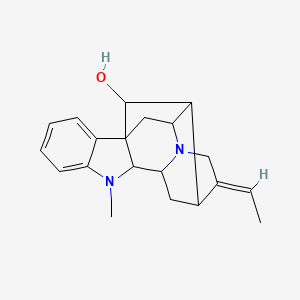

Tinyatoxin (TTX or TTN) is an analog of the neurotoxin resiniferatoxin . It occurs naturally in Euphorbia poissonii . It is a neurotoxin that acts via full agonism of the vanilloid receptors of sensory nerves . This compound has a potential for pharmaceutical uses similar to uses of capsaicin .

Molecular Structure Analysis

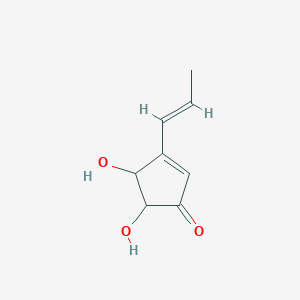

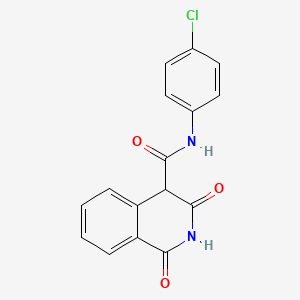

This compound has a molecular formula of C36H38O8 . Its average mass is 598.682 Da and its monoisotopic mass is 598.256653 Da . It has 8 defined stereocentres .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C36H38O8 and a molar mass of 598.692 g·mol −1 . More specific physical and chemical properties are not provided in the retrieved sources.

科学的研究の応用

Analytical Techniques for Tinyatoxin

A study by Mannes et al. (2005) developed a method for the extraction, separation, identification, and quantification of resiniferatoxin (RTX) and this compound in serum samples. This method is significant for determining serum RTX pharmacokinetic parameters, highlighting its application in pharmacological research (Mannes et al., 2005).

Broader Research Applications Related to this compound

While specific studies on this compound are limited, research related to similar compounds provides insights into potential applications. For example:

Nanomaterial-Based Biosensors : Yun et al. (2009) discussed the development of nanomaterial-based biosensors, which could be relevant for detecting this compound. These sensors use nanomaterials for early diagnosis and treatment of diseases (Yun et al., 2009).

Microfluidic Tools in Biological Studies : Hwang and Lu (2013) reviewed microfluidic tools for manipulating small organisms and biological studies. These techniques might be applicable for studying this compound's effects at a micro-organismal level (Hwang & Lu, 2013).

Mycotoxin Detection and Analysis : Turner et al. (2009) reviewed various analytical methods for mycotoxin detection, which could be applicable to this compound as well. This includes techniques like liquid chromatography and mass spectroscopy (Turner et al., 2009).

作用機序

Safety and Hazards

Tinyatoxin is toxic and an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place with the container kept tightly closed .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Tinyatoxin can be achieved through a multi-step process involving the conversion of several starting materials into the final product. The key steps in this pathway involve the formation of the core structure of the molecule, followed by the introduction of functional groups to create the final product.", "Starting Materials": [ "3,5-dimethoxyphenol", "2,4-dimethoxybenzaldehyde", "4-tert-butylbenzaldehyde", "methylamine", "ethylamine", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4,5-trimethoxybenzaldehyde by reacting 3,5-dimethoxyphenol with 2,4-dimethoxybenzaldehyde in the presence of sulfuric acid.", "Step 2: Reduction of 2,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxybenzyl alcohol using sodium borohydride.", "Step 3: Protection of the hydroxyl group in 2,4,5-trimethoxybenzyl alcohol by reacting with acetic anhydride to form the corresponding acetate.", "Step 4: Conversion of the acetate to the corresponding chloride by reacting with thionyl chloride.", "Step 5: Formation of the core structure of Tinyatoxin by reacting the chloride with methylamine and ethylamine in the presence of sodium hydroxide.", "Step 6: Introduction of the tert-butyl group by reacting the core structure with 4-tert-butylbenzaldehyde in the presence of sodium hydroxide.", "Step 7: Isolation of the final product by precipitation with sodium chloride and water." ] } | |

CAS番号 |

58821-95-7 |

分子式 |

C36H38O8 |

分子量 |

598.7 g/mol |

IUPAC名 |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C36H38O8/c1-21(2)34-17-23(4)36-28(32(34)42-35(43-34,44-36)19-25-8-6-5-7-9-25)15-26(18-33(40)29(36)14-22(3)31(33)39)20-41-30(38)16-24-10-12-27(37)13-11-24/h5-15,23,28-29,32,37,40H,1,16-20H2,2-4H3/t23-,28+,29-,32-,33-,34-,35-,36-/m1/s1 |

InChIキー |

WWZMXEIBZCEIFB-ACAXUWNGSA-N |

異性体SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |

SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

正規SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tinyatoxin; TTX; TTN; TNX; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。